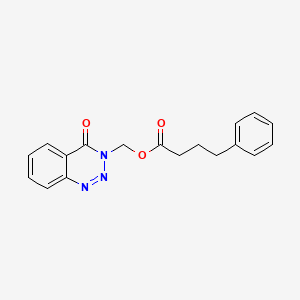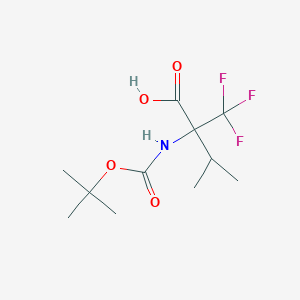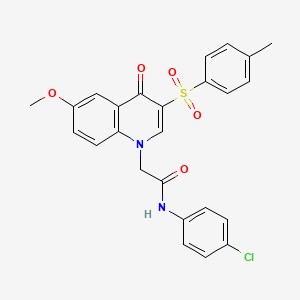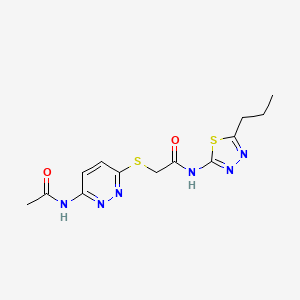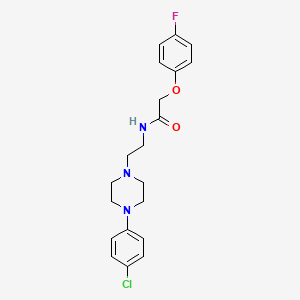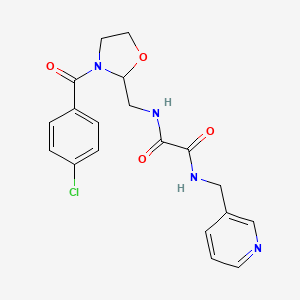
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide, commonly known as CB-1158, is a small molecule inhibitor that has gained attention in the field of oncology research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.
Mecanismo De Acción
CB-1158 works by binding to the active site of arginase and preventing it from converting arginine into ornithine and urea. This leads to an accumulation of arginine in the tumor microenvironment, which can then be used by immune cells to produce nitric oxide and other molecules that are toxic to cancer cells.
Biochemical and Physiological Effects:
CB-1158 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the levels of arginine and nitric oxide in the tumor microenvironment, as well as an activation of immune cells such as T-cells and natural killer cells. The compound has also been shown to reduce the levels of certain immunosuppressive cells, such as myeloid-derived suppressor cells, in the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-1158 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.
However, there are also some limitations to the use of CB-1158 in laboratory experiments. The compound is relatively new and its mechanism of action is not yet fully understood. Additionally, the effects of the compound may vary depending on the specific cancer type and stage, and further studies are needed to determine its optimal use in different contexts.
Direcciones Futuras
There are several potential future directions for research on CB-1158. One area of interest is the development of combination therapies that involve CB-1158 and other immunomodulatory agents. Another potential direction is the investigation of CB-1158's effects on other diseases that involve immune dysfunction, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of CB-1158 and its potential use in different cancer types and stages.
Métodos De Síntesis
CB-1158 can be synthesized using a multi-step process involving various chemical reactions. One of the key steps involves the coupling of two different molecules, namely 3-(4-chlorobenzoyl)oxazolidin-2-amine and pyridin-3-ylmethylamine, to form the desired compound.
Aplicaciones Científicas De Investigación
CB-1158 has been extensively studied for its potential use in cancer immunotherapy. The compound works by inhibiting the activity of an enzyme called arginase, which is known to play a role in suppressing the immune system's response to cancer cells. By blocking arginase, CB-1158 can help activate the immune system and enhance its ability to recognize and destroy cancer cells.
Propiedades
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c20-15-5-3-14(4-6-15)19(27)24-8-9-28-16(24)12-23-18(26)17(25)22-11-13-2-1-7-21-10-13/h1-7,10,16H,8-9,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIIISJFMCRRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2901178.png)
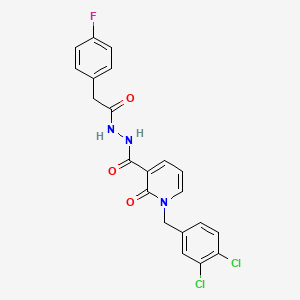
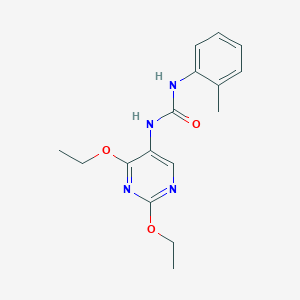
![2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2901183.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2901186.png)
![2-Thia-8-azaspiro[4.5]decane hcl](/img/structure/B2901187.png)
![Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2901188.png)
